2-Amino-3-bromo-5-methylbenzaldehyde

ALDH3A1 inhibition Cancer stem cell research Aldehyde dehydrogenase

2-Amino-3-bromo-5-methylbenzaldehyde delivers three synergistic functional groups in a single scaffold: a 2-amino nucleophilic site for imine/amide condensations, a 3-bromo handle for Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings, and a 5-methyl group providing steric and electronic modulation of carbonyl electrophilicity. This precise substitution pattern is chemically non-interchangeable with simpler analogs—removal of any group derails late-stage synthetic routes. Validated as a potent ALDH3A1 inhibitor (Ki=380 nM) with differential cytotoxicity (HaCat IC50=15 µM vs. BALB/c 3T3 IC50=25 µM). Recrystallization protocol delivers material at mp 99.6–101.2 °C, minimizing byproducts in sensitive downstream transformations. Request a quote today.

Molecular Formula C8H8BrNO
Molecular Weight 214.06 g/mol
CAS No. 151446-28-5
Cat. No. B1337875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-bromo-5-methylbenzaldehyde
CAS151446-28-5
Molecular FormulaC8H8BrNO
Molecular Weight214.06 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)Br)N)C=O
InChIInChI=1S/C8H8BrNO/c1-5-2-6(4-11)8(10)7(9)3-5/h2-4H,10H2,1H3
InChIKeyYGTPLJBXIOJOPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-bromo-5-methylbenzaldehyde (CAS 151446-28-5): Chemical Identity and Procurement-Grade Specifications


2-Amino-3-bromo-5-methylbenzaldehyde (CAS 151446-28-5) is a polysubstituted benzaldehyde derivative characterized by the systematic arrangement of an amino group at the 2-position, a bromine atom at the 3-position, and a methyl group at the 5-position on the aromatic ring . Its molecular formula is C8H8BrNO with a monoisotopic mass of 212.97893 g/mol . It is primarily sourced as a research chemical and synthetic building block, with commercial availability at defined purity levels (typically 95-98%) . The compound's physicochemical properties—including a calculated boiling point of 304.2±42.0 °C at 760 mmHg, density of 1.6±0.1 g/cm³, and topological polar surface area of 43.1 Ų—provide a baseline for material handling and process design .

2-Amino-3-bromo-5-methylbenzaldehyde: Why Analog Substitution Introduces Unacceptable Functional Risk


Interchanging 2-amino-3-bromo-5-methylbenzaldehyde with a structurally similar analog (e.g., 2-amino-5-methylbenzaldehyde or 3-bromo-5-methylbenzaldehyde) is not chemically conservative due to the precise, synergistic functional contributions of its substitution pattern. The 2-amino group provides a nucleophilic site for condensation and Schiff base formation, while the 3-bromo substituent serves as a critical handle for transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings . The 5-methyl group introduces steric and electronic modulation that influences both the aldehyde carbonyl's electrophilicity and the aromatic ring's reactivity [1]. In contrast, the absence of any one of these groups fundamentally alters the compound's reactivity profile, regioselectivity, and ability to function as a versatile scaffold in multistep syntheses, potentially derailing a synthetic route at a late stage and incurring significant time and material costs [1].

2-Amino-3-bromo-5-methylbenzaldehyde: Head-to-Head Quantitative Differentiation from Closest Analogs


ALDH3A1 Inhibition Potency: 2-Amino-3-bromo-5-methylbenzaldehyde vs. Unsubstituted Benzaldehyde

2-Amino-3-bromo-5-methylbenzaldehyde exhibits a 124-fold increase in inhibitory potency against human ALDH3A1 compared to the unsubstituted benzaldehyde substrate. While benzaldehyde is the native substrate for ALDH3A1, the substituted analog acts as a competitive inhibitor, with a Ki of 380 nM under standardized assay conditions [1]. This level of potency places it in a distinct functional category from simpler benzaldehyde derivatives, which typically require much higher concentrations to achieve comparable enzyme inhibition [1][2].

ALDH3A1 inhibition Cancer stem cell research Aldehyde dehydrogenase

Cytotoxicity Profile: Differential Sensitivity of HaCat vs. BALB/c 3T3 Cell Lines

2-Amino-3-bromo-5-methylbenzaldehyde demonstrates a 1.7-fold higher cytotoxicity in HaCat (human keratinocyte) cells compared to BALB/c 3T3 (mouse fibroblast) cells. The IC50 values were determined to be approximately 15 µM for HaCat and 25 µM for BALB/c 3T3 cells, indicating a measurable, albeit moderate, cell-line dependent effect . This differential sensitivity is a key consideration for experiments involving these specific cell types, as it suggests potential off-target or cell-type specific responses that could be misinterpreted as on-target activity in less well-controlled studies.

Cytotoxicity Cell line selectivity In vitro toxicology

Synthetic Yield: Optimized Recrystallization of 2-Amino-3-bromo-5-methylbenzaldehyde

A reported synthetic route for the preparation of 2-amino-3-bromo-5-methylbenzaldehyde via reduction of the corresponding nitrile or amide, followed by recrystallization from diethyl ether/hexanes (1:10), achieves a 78% isolated yield with a melting point of 99.6-101.2 °C . This represents a well-defined, scalable purification protocol that yields material of high crystalline purity. In contrast, many in-class analogs lack such optimized, high-yielding purification procedures in the primary literature, often requiring tedious column chromatography or resulting in lower overall yields.

Synthetic methodology Process chemistry Recrystallization

2-Amino-3-bromo-5-methylbenzaldehyde: Defined Use-Cases Driven by Quantitative Differentiation


In Vitro Studies of ALDH3A1-Dependent Cancer Stem Cell Biology

Researchers investigating the role of ALDH3A1 in cancer stem cell self-renewal and chemoresistance should prioritize 2-amino-3-bromo-5-methylbenzaldehyde as a validated, potent inhibitor. Its Ki of 380 nM against human ALDH3A1 provides a defined, lower-concentration alternative to the widely used but less potent pan-inhibitor DEAB or the native substrate benzaldehyde, enabling more precise modulation of ALDH3A1 activity in cell-based assays . This can reduce off-target effects and improve the signal-to-noise ratio in functional studies.

Synthesis of Complex Heterocyclic Scaffolds via Sequential Functionalization

2-Amino-3-bromo-5-methylbenzaldehyde serves as an advanced, orthogonally protected building block for the synthesis of fused heterocycles. The 3-bromo substituent is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl or alkynyl groups, while the 2-amino group can undergo condensation to form imines, amides, or heterocyclic rings (e.g., quinolines, quinazolines) . The defined recrystallization protocol yielding material with a melting point of 99.6-101.2 °C ensures a high-purity starting point, minimizing the formation of byproducts in subsequent, sensitive transformations.

Cell Viability Screening in Dermatological Research Models

For toxicity and viability screening in dermatology-focused research, the compound's differential cytotoxicity profile (IC50 of 15 µM in HaCat vs. 25 µM in BALB/c 3T3 cells) makes it a useful tool for establishing cell-line specific toxicity thresholds. This quantitative data allows researchers to select appropriate concentration windows that avoid confounding cytotoxicity when probing other biological mechanisms in HaCat keratinocytes.

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